molecular formula C3H6N6S B068762 N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide CAS No. 161155-97-1

N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide

Cat. No. B068762
CAS RN: 161155-97-1
M. Wt: 158.19 g/mol
InChI Key: NDSHVRVACAKCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis. TDZD-8 has been shown to have significant potential in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways, including the Wnt/β-catenin pathway and the insulin signaling pathway. N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has been shown to have a higher selectivity for GSK-3 than other kinases, making it a potent and selective inhibitor of GSK-3.
Biochemical and Physiological Effects:
N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has been shown to have significant biochemical and physiological effects in various cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. In addition, N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, making it a useful tool for studying the role of GSK-3 in various cellular processes. N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide is also easy to synthesize and has a high purity, making it a cost-effective option for lab experiments. However, N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in animal studies. In addition, N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has a low solubility in water, which can make it difficult to use in some experiments.

Future Directions

N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has significant potential for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Future research should focus on the development of more potent and selective GSK-3 inhibitors based on the N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide scaffold. In addition, further studies are needed to investigate the effectiveness of N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide in animal models of various diseases. Finally, the potential side effects of N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide should be investigated to ensure its safety for clinical use.

Synthesis Methods

N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-amino-1,3,4-thiadiazole with hydrazine hydrate and formic acid to form the intermediate N-(1,3,4-thiadiazol-2-yl)hydrazinecarboximidamide. The intermediate is then treated with acetic anhydride to obtain the final product, N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide.

Scientific Research Applications

N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has been extensively used in scientific research to study the role of GSK-3 in various cellular processes. It has been shown to inhibit GSK-3 activity in vitro and in vivo, leading to the activation of downstream signaling pathways. N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has been used to study the role of GSK-3 in cancer, diabetes, and neurodegenerative disorders. It has been shown to have anti-tumor activity in various cancer cell lines and to improve glucose metabolism in diabetic animal models. N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

161155-97-1

Product Name

N-(1,3,4-Thiadiazol-2-yl)hydrazinecarboximidamide

Molecular Formula

C3H6N6S

Molecular Weight

158.19 g/mol

IUPAC Name

1-amino-2-(1,3,4-thiadiazol-2-yl)guanidine

InChI

InChI=1S/C3H6N6S/c4-2(8-5)7-3-9-6-1-10-3/h1H,5H2,(H3,4,7,8,9)

InChI Key

NDSHVRVACAKCQE-UHFFFAOYSA-N

Isomeric SMILES

C1=NN=C(S1)/N=C(\N)/NN

SMILES

C1=NN=C(S1)N=C(N)NN

Canonical SMILES

C1=NN=C(S1)N=C(N)NN

synonyms

Hydrazinecarboximidamide, N-1,3,4-thiadiazol-2-yl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.